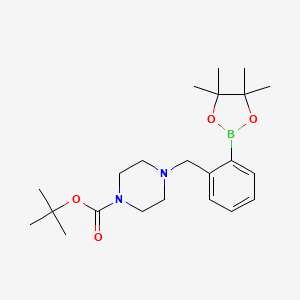
2-Amino-4-fluorobutan-1-ol
Overview
Description
“2-Amino-4-fluorobutan-1-ol” is a chemical compound that belongs to the group of substituted amines. It has a CAS Number of 1314976-96-9 and a molecular weight of 107.13 . The IUPAC name for this compound is 2-amino-4-fluoro-1-butanol .
Molecular Structure Analysis
The InChI code for “2-Amino-4-fluorobutan-1-ol” is 1S/C4H10FNO/c5-2-1-4(6)3-7/h4,7H,1-3,6H2 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Amino-4-fluorobutan-1-ol” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Conformational Studies
- Conformational Analysis : 2-Amino-4-fluorobutan-1-ol exhibits a range of rotomeric conformations, some of which are capable of forming internal hydrogen bonds. These conformations have been studied in detail to understand their structural properties and hydrogen bonding energies (Trætteberg et al., 2001).
Biofuel Production
- Biofuel Development : This compound has been involved in research focused on the production of biofuels like 2-methylpropan-1-ol (isobutanol). Studies have explored engineered enzymes and pathways for efficient biofuel production under anaerobic conditions (Bastian et al., 2011).
Synthesis of Amino Acids
- Stereoselective Synthesis : Research has been conducted on the stereoselective synthesis of γ-fluorinated α-amino acids using 2-Amino-4-fluorobutan-1-ol. This synthesis is significant for producing specific amino acid derivatives for various applications (Laue et al., 2000).
Chemical Biology
- Fluorescent Amino Acids : 2-Amino-4-fluorobutan-1-ol has been implicated in the synthesis of fluorescent amino acids, which are crucial for tracking protein-protein interactions and imaging biological processes (Cheng et al., 2020).
Biocatalysis
- Biocatalytic Synthesis : The compound has been used in a biocatalytic one-pot cyclic cascade for the synthesis of 2-amino-4-hydroxybutanoic acid, an important chiral building block. This demonstrates its role in innovative synthetic methodologies (Hernández et al., 2017).
Medicinal Chemistry
- PET Imaging Agents : In medicinal chemistry, derivatives of 2-Amino-4-fluorobutan-1-ol have been synthesized and evaluated as potential PET imaging agents for cancer diagnosis, showcasing its application in nuclear medicine (Pickel et al., 2020).
Safety and Hazards
The safety information for “2-Amino-4-fluorobutan-1-ol” includes several hazard statements: H227, H314, and H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Precautionary measures include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
2-amino-4-fluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO/c5-2-1-4(6)3-7/h4,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVDMVGGZCZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluorobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)








